N-(2-benzoyl-4-bromophenyl)naphthalene-1-carboxamide

CD38 inhibition NAD+ metabolism multiple myeloma

CCF1172 is the definitive CD38 inhibitor with nanomolar target affinity (KD=12 nM, IC50=10 nM) and 70–80% tumor cell reduction at 15 µM, while sparing normal bone marrow cells. Its activity strictly depends on the 2-benzoyl-4-bromophenyl substitution pattern; O-methyl or 3-bromo analogs are inactive. This compound is essential for reproducing published SAR, benchmarking novel inhibitors, and dissecting CD38-dependent survival mechanisms. Albumin-compatible formulation simplifies in vivo dosing. Purchase the exact CAS 312755-85-4 to ensure validated target engagement and assay reproducibility.

Molecular Formula C24H16BrNO2
Molecular Weight 430.301
CAS No. 312755-85-4
Cat. No. B2821761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-bromophenyl)naphthalene-1-carboxamide
CAS312755-85-4
Molecular FormulaC24H16BrNO2
Molecular Weight430.301
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C24H16BrNO2/c25-18-13-14-22(21(15-18)23(27)17-8-2-1-3-9-17)26-24(28)20-12-6-10-16-7-4-5-11-19(16)20/h1-15H,(H,26,28)
InChIKeyINRDYEXVPXFFNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-bromophenyl)naphthalene-1-carboxamide (312755-85-4): Core Chemical Identity and Research-Grade Procurement Profile


N-(2-Benzoyl-4-bromophenyl)naphthalene-1-carboxamide (CAS 312755-85-4; molecular formula C24H16BrNO2; molecular weight 430.3 g/mol ) is a synthetic naphthalenyl benzamide derivative featuring a bromine substituent at the 4-position of the central phenyl ring and a benzoyl group at the 2-position. The compound functions as a potent and selective small-molecule inhibitor of CD38 (cluster of differentiation 38) and has been advanced as a lead candidate (designated CCF1172) for oncology and hematology applications [1]. Its mechanism of action involves direct binding to CD38 with nanomolar affinity, inhibiting the enzymatic activity of this multifunctional ectoenzyme that plays critical roles in nicotinamide adenine dinucleotide (NAD+) metabolism and calcium signaling [2]. The compound is commercially available from multiple research chemical suppliers, with typical purity exceeding 95% as verified by HPLC and NMR .

Why N-(2-Benzoyl-4-bromophenyl)naphthalene-1-carboxamide Cannot Be Replaced by Generic Naphthalenyl Benzamide Analogs


Simple substitution of N-(2-benzoyl-4-bromophenyl)naphthalene-1-carboxamide with structurally related naphthalenyl benzamide derivatives (e.g., CCF642 or CCF1118) is not scientifically justified due to fundamental differences in target engagement, selectivity, and therapeutic window. The compound's salicylic amide backbone—formed by the 2-benzoyl substitution on the central phenyl ring—is structurally essential for anti-myeloma activity, as demonstrated by the complete loss of potency upon O-methyl modification of the 2-hydroxy moiety [1]. Unlike the more broadly cytotoxic analog CCF642, which acts as a protein disulfide isomerase (PDI) inhibitor with significant bone marrow suppression, CCF1172 exhibits a distinct CD38-targeted mechanism that spares normal bone marrow cells at pharmacologically active concentrations [2]. Furthermore, the specific bromine substitution pattern at the 4-position of the phenyl ring directly influences binding kinetics to CD38 (KD = 12 nM), making the compound's precise regiochemistry a critical determinant of target affinity that cannot be replicated by generic 3-bromo or unsubstituted analogs [3].

Quantitative Differentiation Evidence for N-(2-Benzoyl-4-bromophenyl)naphthalene-1-carboxamide (CCF1172)


CD38 Enzymatic Inhibition Potency: CCF1172 vs. Class-Leading Anti-CD38 Antibody Daratumumab

CCF1172 inhibits CD38 enzymatic activity with an IC50 of 10 nM in HPLC-based NAD+ glycohydrolase assays, representing sub-nanomolar target engagement (KD = 12 nM via surface plasmon resonance) [1]. In contrast, the FDA-approved anti-CD38 monoclonal antibody daratumumab achieves CD38 inhibition through immune-mediated mechanisms with an overall response rate of approximately 30% as a single agent in refractory multiple myeloma patients [2]. While daratumumab requires lengthy intravenous infusion and depends on functional immune effector cells, CCF1172 provides direct small-molecule enzymatic inhibition, enabling oral bioavailability potential and independence from the tumor immune microenvironment.

CD38 inhibition NAD+ metabolism multiple myeloma

Bone Marrow Sparing Selectivity: CCF1172 vs. CCF642 (PDI Inhibitor Analog) in a Multi-Layered Myeloma–Stroma–Liver Sandwich Assay

In a three-organ sandwich assay that simultaneously evaluates anti-myeloma activity, normal bone marrow (NLBM) toxicity, and hepatic metabolic stability, CCF1172 reduced MM1.S-luc luminescence by 70–80% at 15 μM while preserving >70% viable NLBM cells [1]. Under identical experimental conditions, the structurally related analog CCF642 demonstrated greater anti-MM potency but caused substantially higher NLBM cytotoxicity, reflecting its broader protein disulfide isomerase (PDI) inhibitory mechanism rather than the CD38-selective profile of CCF1172 [1]. This differential was the explicit rationale for advancing CCF1172 as the lead candidate for in vivo development.

bone marrow tolerability therapeutic window multiple myeloma

Structure–Activity Relationship (SAR): Essentiality of the Salicylic Amide Backbone vs. O-Methyl Analog

Systematic SAR studies established that the 2-hydroxy moiety of the benzoyl-substituted phenyl ring in CCF1172 constitutes a salicylic amide pharmacophore essential for anti-myeloma activity. Conversion of the 2-hydroxy group to an O-methyl ether (forming the corresponding 2-methoxybenzoyl analog) resulted in complete loss of anti-MM activity when tested at concentrations up to 20 μM [1]. This observation definitively rules out the possibility that general benzamide chemistry is sufficient for activity and confirms that the salicylic amide backbone—unique to CCF1172 among the tested naphthalenyl benzamide series—is the pharmacophoric determinant of anti-myeloma efficacy.

structure–activity relationship salicylic amide pharmacophore anti-myeloma activity

In Vivo Tolerability and Anti-Tumor Activity in an Immunocompetent Myeloma Mouse Model

CCF1172 was evaluated in the syngeneic 5TGM1-luc/C57BL/KaLwRij immunocompetent mouse model of multiple myeloma. Intraperitoneal administration three times weekly at escalating doses (22 mg/kg for two weeks, followed by 44 mg/kg thereafter, formulated in 10% BSA/10% DMSO) resulted in measurable anti-MM activity as assessed by in vivo bioluminescence imaging, with no obvious adverse events observed during thrice-weekly clinical observations and weekly body weight measurements [1]. By comparison, the PDI inhibitor CCF642 required intravenous administration with careful DMSO titration (starting at 1 mg/kg IV twice weekly, increasing by 1 mg/kg/week) and still exhibited a narrower tolerability window despite the conservative dosing regimen [1].

in vivo efficacy immunocompetent mouse model multiple myeloma

Optimal Application Scenarios for N-(2-Benzoyl-4-bromophenyl)naphthalene-1-carboxamide (312755-85-4) in Research and Drug Discovery


CD38 Enzymatic Target Validation and NAD+ Metabolism Studies

CCF1172 serves as a high-affinity (KD = 12 nM; IC50 = 10 nM) small-molecule probe for CD38 [1], enabling mechanistic studies of NAD+ modulation in hematopoietic stem cell biology, aging, and bone marrow failure syndromes. Unlike anti-CD38 antibodies, the compound penetrates the intracellular NAD+ metabolic compartment and can be used in cell-permeable formats for dose-response studies across diverse cell types, including CD34+ hematopoietic stem and progenitor cells, where CD38 inhibition has been shown to increase the CD34+Lin−/CD45+ cell population by approximately 2-fold over 25 days in culture [1].

Multiple Myeloma Drug Discovery with Bone Marrow-Sparing Selectivity

The compound's demonstrated 70–80% tumor cell reduction at 15 μM with <30% normal bone marrow cytotoxicity in the three-organ sandwich assay [2] makes it uniquely suitable for phenotypic screening cascades targeting relapsed/refractory multiple myeloma. Researchers can use CCF1172 as a reference compound for benchmarking novel CD38 inhibitors or as a chemical biology tool to dissect CD38-dependent vs. CD38-independent survival mechanisms in the bone marrow microenvironment.

Structure–Activity Relationship (SAR) Reference Standard for Salicylic Amide Pharmacophores

The absolute requirement of the 2-hydroxy (salicylic amide) moiety for anti-myeloma activity—established by the complete inactivity of the O-methyl analog at concentrations up to 20 μM [2]—positions CCF1172 as an essential reference compound for medicinal chemistry programs exploring naphthalenyl benzamide derivatives. Procurement of the exact 2-benzoyl-4-bromophenyl substitution pattern is mandatory for reproducing published SAR findings and for use as a positive control in enzymatic and cellular assays.

In Vivo Pharmacology Studies in Syngeneic Myeloma Models

With a demonstrated tolerability profile supporting 44 mg/kg IP dosing three times weekly in immunocompetent mice without obvious adverse events [2], CCF1172 is the preferred naphthalenyl benzamide analog for preclinical efficacy studies requiring sustained target engagement. Its compatibility with albumin-based formulation (10% BSA/10% DMSO) simplifies dosing solution preparation compared to analogs requiring specialized solubilization [2].

Quote Request

Request a Quote for N-(2-benzoyl-4-bromophenyl)naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.